Chiral Propanoic Acid Side Chain Enables Stereoselective Synthesis vs. Achiral Analogs
The alpha-propanoic acid moiety of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid introduces a stereogenic center, conferring chirality that is absent in the acetic acid analog (CAS 6645-75-6) . This structural feature enables the compound to serve as a chiral building block for enantioselective syntheses, providing a direct entry to optically active derivatives without requiring additional chiral resolution steps.
| Evidence Dimension | Presence of Chiral Center |
|---|---|
| Target Compound Data | 1 stereogenic center (alpha-carbon of propanoic acid) |
| Comparator Or Baseline | (4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 6645-75-6): 0 stereogenic centers |
| Quantified Difference | Absolute difference: 1 chiral center vs. 0 |
| Conditions | Molecular structure analysis |
Why This Matters
Procurement of this compound over the achiral analog is essential for projects requiring stereochemical control, eliminating the need for separate chiral auxiliaries or catalysts.
